N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound known for its unique structure and significant properties. This compound is part of a class of pyrazolo[5,1-b][1,3]oxazines, which are notable for their biological and chemical activities.
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-5-8(17-16-7)15-10(20)6-4-9-19(18-6)2-1-3-21-9/h4-5H,1-3H2,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBMKGNXTJMXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=NNC(=C3)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of the pyrazole ring, followed by cyclization to introduce the oxazine moiety. The trifluoromethyl group is incorporated using specialized reagents under controlled conditions to ensure stability and specificity.
Industrial Production Methods
On an industrial scale, the production involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the implementation of continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can participate in various reactions, including:
Oxidation: It can undergo oxidation to form more oxidized derivatives.
Reduction: Under reducing conditions, it can be converted into corresponding amines or alcohols.
Substitution: It can engage in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Varied conditions depending on the desired substitution, often involving halides, acids, or bases.
Major Products Formed
The primary products depend on the reaction type but include oxidized or reduced forms of the original compound, and substituted derivatives that retain the core pyrazolo[5,1-b][1,3]oxazine structure.
Scientific Research Applications
This compound is of interest in numerous fields due to its versatile nature.
Chemistry: Used as an intermediate in organic synthesis, particularly for creating complex molecules with potential biological activity.
Biology: Investigated for its potential role in modulating biochemical pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antiviral activities.
Industry: Utilized in the development of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects is primarily through interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical pathways. The trifluoromethyl group, in particular, can influence the compound's lipophilicity and metabolic stability, enhancing its biological activity.
Comparison with Similar Compounds
Pyrazolo[5,1-b][1,3]oxazine derivatives without trifluoromethyl groups.
Trifluoromethylated pyrazoles.
Other heterocyclic compounds with similar core structures but different functional groups.
This should give you a solid overview of N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide and its various facets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
